molecular formula C13H12O3 B8739375 3-(3-Methoxyphenoxy)phenol

3-(3-Methoxyphenoxy)phenol

Cat. No. B8739375
M. Wt: 216.23 g/mol
InChI Key: QYMYSRGBCZULEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxyphenoxy)phenol is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxyphenoxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenoxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3-Methoxyphenoxy)phenol

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-(3-methoxyphenoxy)phenol

InChI

InChI=1S/C13H12O3/c1-15-11-5-3-7-13(9-11)16-12-6-2-4-10(14)8-12/h2-9,14H,1H3

InChI Key

QYMYSRGBCZULEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC(=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round-bottomed flask fitted with a Vigreux column, a reflux divider and a condenser, 77.08 g (0.70 mol.) of resorcinol are dissolved, under argon, in 250 ml of dry pyridine. 84.3 g of sodium methoxide solution in methanol (30% solution) are added dropwise to the reaction mixture, with stirring. Methanol is then removed from the reaction mixture by distillation. The reflux divider is then closed and 261.9 g (1.40 mol.) of 3-bromoanisole are added dropwise. 3.5 g (0.04 mol.) of CuCl are also added. The mixture is allowed to boil under reflux for 6 hours. Pyridine is then distilled off via the opened reflux divider, during which the sump temperature rises to 150° C. The mixture is then allowed to cool and the residue is stirred into 250 ml of semi-concentrated hydrochloric acid. The mixture is extracted with 300 ml of toluene. The organic phase is washed first with semi-concentrated hydrochloric acid and then a further two times with NaOH solution (10%). The combined alkaline phases are acidified with dilute HCl and extracted with a diethyl ether/toluene mixture (1:1). After removal of the solvent, 65.5 g of a brown oil are obtained.
Quantity
77.08 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
84.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
261.9 g
Type
reactant
Reaction Step Three
Name
Quantity
3.5 g
Type
catalyst
Reaction Step Four

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